

Application Notes and Protocols: Immunohistochemistry Staining with KRCA-0713

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Compound of Interest

Compound Name: KRCA-0713

Cat. No.: B15291927

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Introduction

KRCA-0713 is a primary antibody designed for the specific detection of its target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Immunohistochemistry (IHC) is a valuable technique that enables the visualization of protein expression and localization within the context of tissue architecture.^[1] This document provides a detailed protocol for the use of **KRCA-0713** in IHC, as well as example performance data and visualizations of the experimental workflow and a generalized signaling pathway.

Performance Characteristics

The performance of **KRCA-0713** has been validated for the detection of its target antigen in various tissue types. The following table summarizes the recommended starting dilutions and incubation conditions. Researchers are encouraged to optimize these conditions for their specific experimental setup.

Parameter	Recommendation
Target Antigen	Undisclosed
Host Species	Rabbit
Isotype	IgG
Recommended Dilution	1:100 - 1:500
Positive Control Tissue	Human Colon Carcinoma
Negative Control Tissue	Normal Human Kidney
Incubation Time	1.5 hours at room temperature or overnight at 4°C ^[2]
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0)
Detection System	HRP-polymer based detection system

Experimental Protocols

This protocol is optimized for FFPE tissue sections. All steps should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn.

I. Tissue Preparation and Deparaffinization

- Cut tissue sections to a thickness of 4-5 μm and mount them on positively charged slides.^[1]
- Dry the slides overnight at room temperature or for 1 hour at 60°C.^[1]
- Deparaffinize the slides by immersing them in two changes of xylene for 5 minutes each.^[1]
^[2]^[3]
- Rehydrate the sections through a graded series of ethanol:
 - Two changes of 100% ethanol for 3 minutes each.^[1]^[2]^[3]
 - One change of 95% ethanol for 3 minutes.^[2]^[3]

- One change of 80% ethanol for 3 minutes.[2]
- Rinse the slides in distilled or deionized water for 5 minutes.[1][2][3]

II. Antigen Retrieval

Antigen retrieval is a critical step to unmask epitopes that may have been altered by fixation.[4]

- Immerse the slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.[2][3]
- Heat the slides in a steamer or water bath at 95-100°C for 20-40 minutes.[2][3]
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[2]
- Rinse the slides with distilled water.[1]

III. Immunohistochemical Staining

- Peroxidase Block: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[1][4]
- Rinse the slides with wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.[1]
- Blocking: To prevent non-specific antibody binding, apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[1][2]
- Primary Antibody Incubation: Drain the blocking solution and apply the **KRCA-0713** primary antibody, diluted to the optimal concentration in antibody diluent.
- Incubate for 1.5 hours at room temperature or overnight at 4°C in a humidified chamber.[2]
- Wash the slides three times for 5 minutes each with wash buffer.[1][2]
- Secondary Antibody/Detection Reagent: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection reagent according to the manufacturer's instructions. A common incubation time is 30 minutes at room temperature.[1][2]

- Wash the slides three times for 5 minutes each with wash buffer.[1][2]
- Chromogen Development: Apply the chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and monitor the color development under a microscope.[1][2] Be aware that DAB is a potential carcinogen and should be handled with care.[2]
- Immerse the slides in distilled water to stop the reaction.[1][2]

IV. Counterstaining, Dehydration, and Mounting

- Counterstaining: Lightly counterstain the nuclei by immersing the slides in Mayer's hematoxylin. The incubation time will vary depending on the strength of the hematoxylin.
- Rinse the slides gently in running tap water.
- Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95% and 100%) and clear in xylene.[2]
- Mounting: Apply a coverslip using a permanent mounting medium.

Visualizations

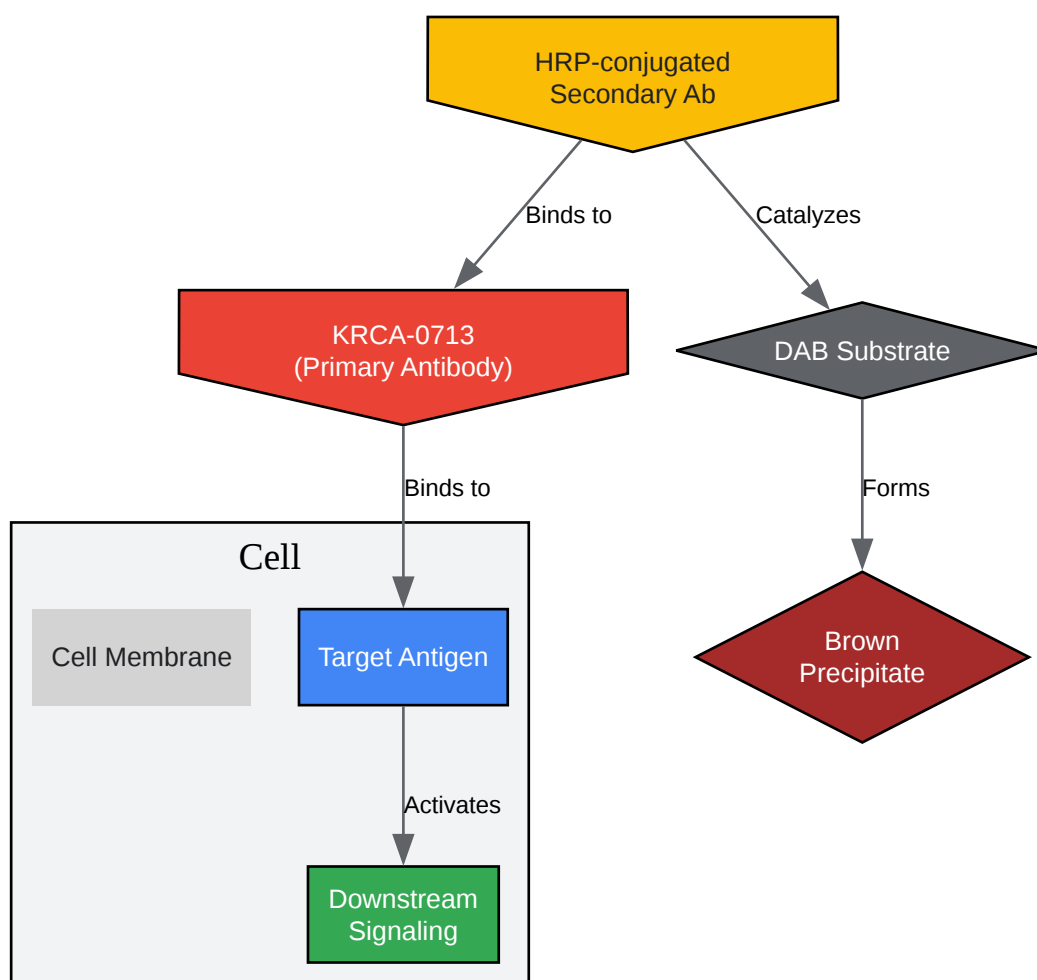
Experimental Workflow



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Caption: Immunohistochemistry workflow for FFPE tissues.

Generalized Signaling Pathway



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Caption: Antibody detection of a cell surface antigen.

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